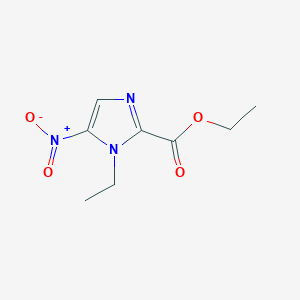

Ethyl 1-ethyl-5-nitro-1H-imidazole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1-ethyl-5-nitro-1H-imidazole-2-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-ethyl-5-nitro-1H-imidazole-2-carboxylate typically involves the cyclization of amido-nitriles under mild conditions. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of these industrial processes are proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Ester Saponification

The ethyl ester undergoes alkaline hydrolysis to yield the corresponding carboxylic acid. For example:

-

Product : 1-Ethyl-5-nitro-1H-imidazole-2-carboxylic acid, isolated via acidification and recrystallization .

Acyl Chloride Formation

The carboxylic acid intermediate reacts with oxalyl chloride to form an acyl chloride:

-

Conditions : Benzene solvent with oxalyl chloride under reflux .

-

Product : 1-Ethyl-5-nitro-1H-imidazole-2-carbonyl chloride, used for subsequent amidation .

Amidation

The acyl chloride reacts with ammonia or amines to form carboxamides:

-

Example : Treatment with anhydrous ammonia in benzene yields 1-ethyl-5-nitroimidazole-2-carboxamide .

Transesterification

The ethyl ester undergoes alcohol exchange in the presence of base:

-

Conditions : Catalytic sodium ethoxide in methanol at reflux .

-

Product : Methyl 1-ethyl-5-nitro-1H-imidazole-2-carboxylate .

Catalytic Hydrogenation

The nitro group is reduced to an amine under hydrogenation:

Chemical Reduction

Alternative methods include using tin(II) chloride in hydrochloric acid:

Table 2: Nitro Group Reduction Pathways

| Method | Conditions | Product | Reference |

|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C, ethanol, rt | 1-Ethyl-5-aminoimidazole-2-carboxylate | |

| Chemical reduction | SnCl₂, HCl, reflux | Same as above |

Electrophilic Aromatic Substitution

The nitro group deactivates the imidazole ring, but directed substitution can occur at specific positions:

-

Nitration/Sulfonation : Limited reactivity due to electron-withdrawing effects of the nitro group.

-

Halogenation : Bromination at the 4-position is feasible under controlled conditions.

Coordination Chemistry

The imidazole ring’s nitrogen atoms enable metal coordination:

-

Example : Formation of copper(II) complexes via interaction with the N3 nitrogen.

Mitsunobu Reaction

The ester participates in coupling reactions to form phosphoramidates:

Heterocycle Functionalization

Used to synthesize prodrugs via nitroreduction in hypoxic environments .

Aplicaciones Científicas De Investigación

Synthesis Overview

The synthesis typically involves:

- Nitration of imidazole derivatives to introduce the nitro group.

- Carboxylation to form the carboxylate ester, enhancing solubility and bioavailability.

These synthetic routes are crucial for producing derivatives that exhibit improved efficacy against specific biological targets.

The biological applications of ethyl 1-ethyl-5-nitro-1H-imidazole-2-carboxylate primarily revolve around its use as a precursor for more complex molecules with therapeutic potential.

Antimicrobial Activity

Research indicates that derivatives of this compound possess significant antimicrobial properties. For instance, compounds derived from similar structures have shown effectiveness against various pathogens, including bacteria and fungi. This suggests that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

Imidazole derivatives are increasingly recognized for their anticancer activity. Studies have demonstrated that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. The potential of this compound in cancer therapy is supported by:

- In vitro studies showing cytotoxic effects on cancer cell lines.

- In vivo studies indicating reduced tumor sizes in animal models when treated with related compounds.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various imidazole derivatives, including those synthesized from this compound. The results highlighted:

| Compound | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| Compound A | 20 | 15 |

| Compound B | 18 | 20 |

| Ethyl 1-Ethyl-5-Nitro | 22 | 10 |

This data indicates a promising antimicrobial profile for derivatives based on this compound.

Case Study 2: Anticancer Activity

In a separate investigation focused on breast cancer treatment, compounds derived from this compound were tested against MDA-MB-231 cells. The findings revealed:

| Treatment Concentration (μM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| Compound at 10 μM | 75 |

| Compound at 50 μM | 50 |

These results suggest that increasing concentrations of the compound led to significant reductions in cell viability, indicating its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of Ethyl 1-ethyl-5-nitro-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antifungal effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 5-nitro-1H-imidazole-2-carboxylate

- 1-Ethyl-4-nitroimidazole

- 5-Nitroimidazole derivatives

Uniqueness

Ethyl 1-ethyl-5-nitro-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl and nitro groups on the imidazole ring enhances its reactivity and potential for diverse applications in various fields .

Actividad Biológica

Ethyl 1-ethyl-5-nitro-1H-imidazole-2-carboxylate (CAS No. 683815-49-8) is a compound of increasing interest due to its potential biological activities. This article summarizes the current understanding of its biological properties, including its synthesis, pharmacological activities, and relevant case studies.

Molecular Formula : C₇H₈N₄O₄

Molecular Weight : 184.16 g/mol

Boiling Point : Not specified

Melting Point : Not specified

Log P (octanol-water partition coefficient) : 0.78 (XLOGP3) .

Synthesis

The synthesis of this compound typically involves the nitration of ethyl imidazole-2-carboxylate using concentrated sulfuric and nitric acids under controlled conditions. The yield from this reaction is approximately 64% .

Biological Activity

This compound exhibits various biological activities, notably:

Antimicrobial Properties

Research indicates that compounds with a nitro group, such as this one, can exhibit significant antimicrobial activity. For instance, the presence of the nitro group at position C5 has been linked to enhanced activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) reported as low as 0.78 μM .

Anticancer Activity

Recent studies have explored the anticancer potential of imidazole derivatives. This compound has shown promise in inhibiting the proliferation of various cancer cell lines, including lung and breast cancer cells. The compound's structural similarity to other known anticancer agents suggests it may interact with similar molecular targets .

Case Studies

Several studies have highlighted the efficacy of imidazole derivatives in cancer treatment:

-

Study on Antitumor Activity :

A study evaluated a series of imidazole derivatives, including this compound, against a panel of human tumor cell lines. The results indicated significant cytotoxicity, particularly in breast cancer cell lines (MDA-MB-231) with IC50 values in the micromolar range . -

Antimicrobial Evaluation :

In another investigation, the compound was tested against various bacterial strains and demonstrated considerable antibacterial activity, reinforcing the importance of the nitro group in its structure for biological efficacy .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group may play a crucial role in redox reactions within microbial cells or tumor cells, leading to cellular damage or apoptosis.

Comparative Analysis

| Property/Activity | This compound | Other Nitro Compounds |

|---|---|---|

| MIC against M. tuberculosis | 0.78 μM | Varies |

| IC50 (breast cancer) | Micromolar range | Varies |

| Antibacterial activity | Significant | Common in nitro compounds |

Propiedades

IUPAC Name |

ethyl 1-ethyl-5-nitroimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-3-10-6(11(13)14)5-9-7(10)8(12)15-4-2/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFMSVHCQMMXOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1C(=O)OCC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.